molecular formula C20H24N2O5S B6573602 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 946282-84-4

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6573602
CAS No.: 946282-84-4
M. Wt: 404.5 g/mol
InChI Key: IKFFERACXQMZOB-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide is an organic compound distinguished by its unique structural components. As a sulfonamide derivative, it encompasses diverse chemical functionalities, from the tetrahydroquinoline core to the methoxy-substituted phenoxyacetamide segment. This multifaceted structure primes it for extensive utility across various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide involves several stages:

  • Preparation of the Quinoline Core: : The 1,2,3,4-tetrahydroquinoline nucleus is typically synthesized via cyclization reactions that convert appropriate aniline derivatives using suitable cyclizing agents under controlled temperatures.

  • Ethanesulfonylation: : Following the formation of the quinoline core, an ethanesulfonyl chloride reagent is introduced. This step is carried out in the presence of a base such as pyridine, enhancing the sulfonylation reaction under ambient temperature conditions.

  • Acetamide Formation: : The final step encompasses the coupling of the resultant sulfonyl derivative with 2-(2-methoxyphenoxy)acetyl chloride. The reaction is typically performed in an aprotic solvent, using catalysts like triethylamine to facilitate efficient amide bond formation under moderate heat.

Industrial Production Methods

In an industrial setting, the above synthesis routes are scaled up. The key focus is on optimizing reaction conditions and reagent usage to ensure yield efficiency and cost-effectiveness. Continuous flow reactors may be employed to maintain consistent reaction conditions, enhancing reproducibility and safety for large-scale production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide undergoes several chemical reactions, primarily:

  • Oxidation: : Reaction with strong oxidizing agents like potassium permanganate can lead to the transformation of the ethanesulfonyl group.

  • Reduction: : Utilizing reducing agents such as lithium aluminum hydride can modify the quinoline core, reducing specific functional groups.

  • Substitution: : Halogenation and other electrophilic substitutions are feasible on the phenoxy and quinoline moieties under controlled conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in alkaline medium.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Halogens like chlorine or bromine in the presence of catalysts such as ferric chloride.

Major Products Formed

  • Oxidation: : Conversion to sulfonic acids or sulfones.

  • Reduction: : Corresponding alcohols or amines.

  • Substitution: : Halogenated derivatives at the ortho or para positions relative to the original substituents.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide has an array of applications:

  • Chemistry: : Utilized as a building block for complex molecular frameworks, aiding in the synthesis of novel compounds.

  • Biology: : Acts as a probe to study enzymatic pathways and interactions in cellular models.

  • Medicine: : Explored for its therapeutic potential, particularly in targeting specific cellular receptors and enzymes.

  • Industry: : Employed in the development of advanced materials with desired properties due to its unique chemical structure.

Mechanism of Action

The compound's mechanism of action is rooted in its ability to interact with specific molecular targets, often through binding to enzyme active sites or receptor domains. The tetrahydroquinoline core provides stability and assists in effective binding, while the sulfonamide and phenoxyacetamide functionalities enhance its affinity and specificity. These interactions typically modulate biological pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide can be compared with several similar compounds:

  • Sulfonamide Derivatives: : Often possess analogous biological activities, differing mainly in their side-chain modifications and resultant binding affinities.

  • Quinoline Derivatives: : Share the tetrahydroquinoline core, but variations in substituents can significantly alter their chemical behavior and applications.

  • Phenoxyacetamide Compounds: : Common in medicinal chemistry, these compounds are characterized by their phenoxyacetamide moieties but diverge in overall molecular architecture and activity profiles.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-28(24,25)22-12-6-7-15-13-16(10-11-17(15)22)21-20(23)14-27-19-9-5-4-8-18(19)26-2/h4-5,8-11,13H,3,6-7,12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFFERACXQMZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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